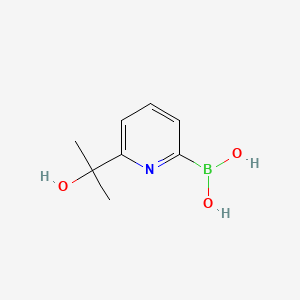

(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

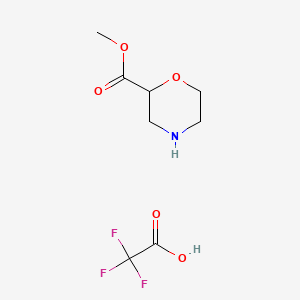

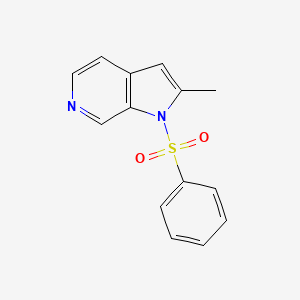

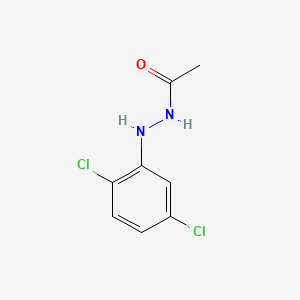

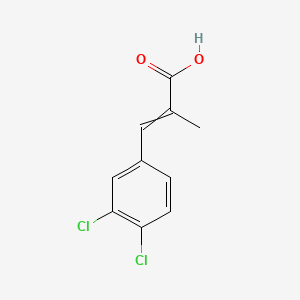

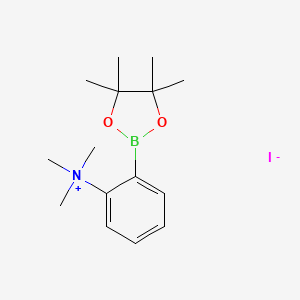

“(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid” is an organoboron compound . It has the molecular formula C8H12BNO3 .

Synthesis Analysis

The synthesis of pyridinylboronic acids and esters, such as “(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid”, can be achieved through several methods . One of the most promising methods is the iridium- or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters . Another approach involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane .Molecular Structure Analysis

The molecular structure of “(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid” consists of a pyridine ring with a boronic acid group and a hydroxypropan-2-yl group attached .Chemical Reactions Analysis

Pyridinylboronic acids and esters, including “(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid”, are often used in palladium-catalyzed cross-coupling reactions . These reactions involve the coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane .Aplicaciones Científicas De Investigación

Synthesis of Aromatic Ketones

This compound can be used in the synthesis of aromatic ketones, particularly pyridin-2-yl-methanone motifs . Aromatic ketones are important pharmaceutical intermediates . Transition metals catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones .

Copper Catalysis

The compound can be involved in copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions . This process is efficient and environmentally friendly as it uses water as the single oxygen source .

Anti-Fibrotic Activity

While not directly mentioned in the search results, similar compounds have been studied for their anti-fibrotic activity . It’s possible that (6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid or its derivatives could have similar properties, but further research would be needed to confirm this.

Pharmaceutical Intermediates

As mentioned earlier, the compound can be used in the synthesis of aromatic ketones, which are important pharmaceutical intermediates . This suggests that it could have a role in the production of various pharmaceuticals.

Research into New Synthetic Methods

The compound’s involvement in the copper-catalyzed synthesis of pyridin-2-yl-methanones represents a new method for these types of reactions . Therefore, it could be used in research into new synthetic methods.

Environmental Chemistry

Given that the copper-catalyzed synthesis of pyridin-2-yl-methanones uses water as the single oxygen source , this compound could be used in research into more environmentally friendly chemical reactions.

Mecanismo De Acción

Target of Action

Boronic acid derivatives are generally known for their role in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of the SM cross-coupling reaction, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by HPPB are primarily related to the SM cross-coupling reaction . This reaction allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The specific downstream effects would depend on the other reactants involved in the SM coupling.

Result of Action

The result of HPPB’s action in the context of the SM cross-coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved.

Action Environment

The action, efficacy, and stability of HPPB can be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, the storage conditions can affect the stability of HPPB . For example, it is recommended to store the compound in an inert atmosphere and under -20°C .

Propiedades

IUPAC Name |

[6-(2-hydroxypropan-2-yl)pyridin-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-8(2,11)6-4-3-5-7(10-6)9(12)13/h3-5,11-13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKBHCOYAGROKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)C(C)(C)O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694453 |

Source

|

| Record name | [6-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-(2-Hydroxypropan-2-yl)pyridin-2-yl)boronic acid | |

CAS RN |

1309981-32-5 |

Source

|

| Record name | [6-(2-Hydroxypropan-2-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-[4-(Trifluoromethoxy)phenyl]phenyl}acetic acid](/img/structure/B597130.png)

![4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B597133.png)

![Benzyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B597146.png)

![tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B597147.png)